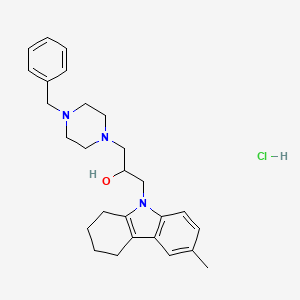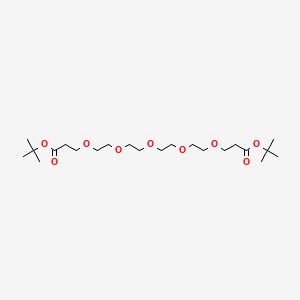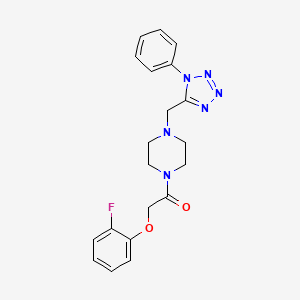
1-Phenyl-2-sulfanylethan-1-ol
Vue d'ensemble
Description
1-Phenyl-2-sulfanylethan-1-ol is a sulfur-containing organic compound that is part of a broader class of chemicals with potential applications in various fields, including pharmaceuticals, materials science, and catalysis. While the specific compound is not directly mentioned in the provided papers, the related research offers insights into the synthesis, molecular structure, and chemical properties of similar sulfur-containing aromatic compounds.
Synthesis Analysis
The synthesis of sulfur-containing compounds can be complex, involving multiple steps and various reagents. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, yielding high yields of the desired products . Similarly, oligo(phenylene sulfide) chains have been modified with reactive groups such as chloro, bromo, iodo, and carboxyl to enhance reactivity, using oxidative polymerization and thermolysis techniques . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate functional groups and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfur-containing compounds is crucial for their properties and applications. For example, the crystal structures of certain dithia- and diselenadiazolyl radicals have been determined, revealing monoclinic space groups and specific intradimer separations . The conformational studies of sulfoxides have shown the importance of aryl/aryl interactions, which could also be relevant for understanding the structure of this compound . These studies highlight the significance of molecular geometry and intermolecular forces in the behavior of sulfur-containing molecules.
Chemical Reactions Analysis
The reactivity of sulfur-containing compounds can lead to a variety of chemical reactions. For instance, the synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives has been explored, with some compounds exhibiting significant biological activity . The reactivity of these compounds is influenced by their molecular structure, which could provide insights into the types of chemical reactions that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfur-containing compounds are diverse and can be tailored for specific applications. Sulfonated poly(1,4-phenylene sulfide) has been used to create ion-exchange membranes with good oxidative stability and low methanol permeability . The synthesis of heterocyclic compounds with specific optical and thermal properties has also been reported . These properties are determined by the molecular structure and substituents present in the compounds, which would also be relevant for the analysis of this compound.
Applications De Recherche Scientifique
Application in Wine Aroma Analysis
1-Phenyl-2-sulfanylethan-1-ol plays a role in the aroma profile of Belgian white wines made from Chardonnay and Solaris grapes. This compound contributes to the grapefruit and gunflint aroma in wines, highlighting its significance in the sensory characteristics of beverages (Chenot et al., 2020).
Role in Chemical Synthesis
The compound is involved in hydroalumination reactions, where it undergoes transformations with carbonyl compounds. This process is crucial in organic synthesis, particularly in forming various organic compounds with potential applications in pharmaceuticals and materials science (Tanaka et al., 1990).
Influence in Beer Flavor Development
In the brewing industry, derivatives of this compound, like 2-sulfanylethyl acetate, are significant in developing the flavor profile of beers. This compound is produced during fermentation and storage, influencing the roasted or burnt-like flavors in beer (Kankolongo Cibaka et al., 2017).
Advancements in Glycosylation Techniques
This compound is instrumental in stereoselective glycosylations, a crucial process in synthesizing biologically important oligosaccharides. Its use has streamlined the synthesis of complex sugar molecules, which are vital in drug development and biochemistry research (Kim et al., 2005).
Material Science and Polymer Chemistry
The compound is used in the functionalization of polymers, such as hydroxy-terminated polybutadiene. This modification improves the stability and mechanical properties of the polymers, expanding their potential applications in various industries, including automotive and aerospace (Pleska et al., 2002).
Involvement in Oxidative Reactions
This compound is involved in oxidation reactions, as demonstrated in studies exploring the conversion of secondary and tertiary alcohols to ketones. Understanding these reactions is crucial in developing new synthetic methodologies and chemical processes (Moodie et al., 1987).
Application in Catalysis
This compound plays a role in catalysis, as seen in its involvement in the synthesis of various organic compounds. Catalysis is a fundamental aspect of chemical reactions, crucial in developing efficient and sustainable chemical processes (Karimi-Jaberi et al., 2012).
Propriétés
IUPAC Name |
1-phenyl-2-sulfanylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8-10H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADYZKYNBSDWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28713-50-0 | |
| Record name | 1-phenyl-2-sulfanylethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5-Bromo-2-methylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2500678.png)


![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2500682.png)


![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2500691.png)
![3-Benzyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2500694.png)